5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC10749052
Molecular Formula: C26H31ClN2O4
Molecular Weight: 471.0 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one -](/images/structure/VC10749052.png)
Specification
Molecular Formula | C26H31ClN2O4 |
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Molecular Weight | 471.0 g/mol |
IUPAC Name | (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ |
Standard InChI Key | ITKWPVLOLOFGLS-ZNTNEXAZSA-N |
Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione, reflects its intricate architecture. Its molecular formula is C26H31ClN2O4, with a molar mass of 471.0 g/mol. Key structural components include:
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A pyrrolidine-2,3-dione core (positions 2 and 3 ketone groups).
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A 4-chlorophenyl substituent at position 5.
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A 3-(dimethylamino)propyl chain at position 1.
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A hydroxy-(3-methyl-4-propoxyphenyl)methylidene group at position 4.
The E-configuration of the exocyclic double bond at position 4 is critical for spatial arrangement and intermolecular interactions.
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C26H31ClN2O4 | |
Molecular Weight | 471.0 g/mol | |
IUPAC Name | (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
SMILES | CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C | |
InChI Key | ITKWPVLOLOFGLS-ZNTNEXAZSA-N |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound involves multi-step organic reactions, leveraging classic methodologies for constructing pyrrolidine-dione frameworks. Key steps include:
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Formation of the Pyrrolidine Core: Cyclocondensation of γ-keto esters with amines, followed by oxidation to introduce the 2,3-dione functionality.
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Introduction of the 4-Chlorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the chlorophenyl moiety.
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Functionalization at Position 4: A Claisen-Schmidt condensation between the pyrrolidine-dione and 3-methyl-4-propoxybenzaldehyde, yielding the hydroxy-methylidene group.
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Cyclocondensation | Ethyl acetoacetate, NH3, EtOH, Δ | Pyrrolidine ring formation |
2 | Oxidation | KMnO4, H2O, NaOH | Conversion to 2,3-dione |
3 | Suzuki Coupling | Pd(PPh3)4, 4-chlorophenylboronic acid | Attach 4-chlorophenyl group |
4 | Claisen-Schmidt Condensation | 3-methyl-4-propoxybenzaldehyde, NaOH | Introduce hydroxy-methylidene |
Challenges in Synthesis
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Stereochemical Control: Ensuring the E-configuration at the exocyclic double bond requires precise reaction conditions (e.g., base strength, temperature).
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Functional Group Compatibility: The dimethylamino-propyl chain may necessitate protective group strategies to prevent undesired side reactions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups (hydroxy, ketone) and hydrophobic regions (aromatic rings, propoxy chain). Preliminary data suggest:
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Moderate solubility in DMSO and DMF (>10 mM), with poor aqueous solubility (<0.1 mg/mL).
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pH-Dependent Stability: The enolizable β-diketone moiety may undergo tautomerization or degradation under acidic or basic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching).
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NMR Spectroscopy:
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1H NMR: Distinct signals for the dimethylamino group (δ ~2.2 ppm, singlet) and aromatic protons (δ ~6.8–7.4 ppm).
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13C NMR: Carbonyl carbons (δ ~190–210 ppm) and quaternary aromatic carbons (δ ~125–140 ppm).
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Compound | Key Structural Difference | Reported Activity |
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VulcanChem VC10749052 | 3-methyl-4-propoxybenzoyl | Hypothesized kinase inhibition |
PubChem CID 3146490 | 4-methylbenzoyl | Untested |
Future Research Directions
Priority Investigations
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In Vitro Screening: Assess activity against cancer cell lines, microbial pathogens, and inflammatory markers.
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ADMET Profiling: Evaluate absorption, distribution, and toxicity to gauge therapeutic potential.
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Crystallographic Studies: Resolve 3D structure to guide rational drug design.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to access stereochemically pure variants.
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Prodrug Strategies: Modify solubility for improved bioavailability.
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